molecular formula C9H13NO2 B1452543 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- CAS No. 868-47-3

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)-

Cat. No. B1452543
CAS RN: 868-47-3
M. Wt: 167.2 g/mol
InChI Key: OTFZWJLWGXADAJ-UHFFFAOYSA-N
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Description

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- is a chemical compound with the following structural formula: . It belongs to the class of pentenoic acids , which are mono-carboxylic acids with an unbranched chain of five carbons connected by three single bonds and one double bond . The compound’s empirical formula is C~6~H~10~O~2~ .


Synthesis Analysis

The synthesis of 2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)- involves the esterification of 2-pentenoic acid (also known as pent-2-enoic acid ) with ethyl alcohol . The reaction proceeds via the formation of the ester linkage between the carboxylic acid group and the alcohol group. The stereochemistry of the double bond is specified as (E)- , indicating a trans configuration .


Molecular Structure Analysis

The compound’s molecular structure consists of a five-carbon chain with a cyano group (-CN ) at the 2-position and a methyl group (-CH~3~ ) at the 4-position . The ethyl ester group (-OCH~2~CH~3~ ) is attached to the carboxylic acid carbon. The geometric isomerism arises due to the double bond configuration, which can be either cis or trans .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 10°C for trans-2-pentenoic acid .
  • Boiling Point : Around 108°C at 17 torr for trans-2-pentenoic acid .
  • Odor : Cheesy and sour for trans-2-pentenoic acid ; cheese and mustard for pent-4-enoic acid .

Safety And Hazards

  • Toxicity : Pent-4-enoic acid is toxic .
  • Flavoring Agent : Trans-2-pentenoic acid is used as a flavoring agent .

properties

IUPAC Name

ethyl 2-cyano-4-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8(6-10)5-7(2)3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFZWJLWGXADAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)-

Synthesis routes and methods

Procedure details

A solution of piperidine (0.3 mL, 3.04 mmol) in acetic acid (3 mL) was added to a solution of ethyl cyano acetate (10 g, 88.50 mmol) and isobutyraldehyde (9.35 g, 0.13 mol) in acetic acid at room temperature. The reaction mixture was allowed to stand for 24 h at room temperature, then diluted with water (50 mL) and extracted with ether (3×50 mL). The combined ether layers were washed with saturated bicarbonate solution, water, and brine and the organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude compound. Purification by vacuum distillation (95° C. at 0.1 mm Hg) afforded ethyl 2-cyano-4-methyl-pent-2-enoate (6.5 g, 30%) as a liquid.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.35 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentenoic acid, 2-cyano-4-methyl-, ethyl ester, (E)-

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